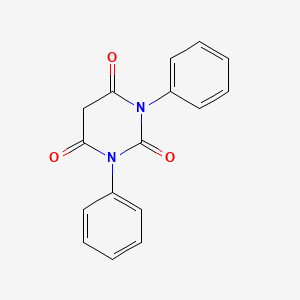

1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Description

Properties

IUPAC Name |

1,3-diphenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQJKKPQBMSWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251346 | |

| Record name | 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204899 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7391-60-8 | |

| Record name | 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7391-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 1,3-Diphenylbarbituric Acid

The following technical guide details the physicochemical properties, synthesis, and applications of 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.

Compound: 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS Registry Number: 7391-60-8 Common Name: 1,3-Diphenylbarbituric Acid (1,3-DPBA)

Executive Summary

1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (1,3-DPBA) is a N,N-disubstituted derivative of barbituric acid. Unlike the pharmacologically active 5,5-disubstituted barbiturates (e.g., phenobarbital), 1,3-DPBA lacks substitution at the C5 position, retaining a highly acidic methylene group. This feature makes it a critical reagent in organic synthesis, particularly as a "CH-acidic" component in Knoevenagel condensations to form benzylidene derivatives (merocyanine dyes, nonlinear optical materials).

This guide provides a rigorous analysis of its physicochemical constants, a validated synthesis protocol, and a structural evaluation of its reactivity, designed for researchers in medicinal chemistry and materials science.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule consists of a pyrimidine-2,4,6-trione ring substituted at both nitrogen atoms with phenyl groups.[1] The steric bulk of the phenyl rings forces them to rotate out of the plane of the pyrimidine ring, minimizing conjugation with the nitrogen lone pairs. This conformation influences both solubility and reactivity.[2]

| Property | Data |

| IUPAC Name | 1,3-diphenyl-1,3-diazinane-2,4,6-trione |

| Molecular Formula | C₁₆H₁₂N₂O₃ |

| Molecular Weight | 280.28 g/mol |

| SMILES | O=C1N(c2ccccc2)C(=O)CC(=O)N1c3ccccc3 |

| InChIKey | FBQJKKPQBMSWEP-UHFFFAOYSA-N |

Physicochemical Properties[1][2][3][6][7][9][10][11][12]

Physical Constants

The following data points are synthesized from historical characterization and modern property databases.

| Property | Value / Description | Context/Notes |

| Melting Point | 238 °C | Crystalline needles (from ethanol/acetic acid) [1].[2] |

| Appearance | White to pale yellow crystalline solid | Colorless needles when pure.[2] |

| Solubility (Aq) | Insoluble | Hydrophobic phenyl groups drastically reduce water solubility compared to barbituric acid.[2] |

| Solubility (Org) | Soluble | DMSO, DMF, Chloroform, hot Acetic Acid, hot Ethanol. |

| pKa (C5-H) | ~4.0 | The C5 methylene protons are highly acidic due to the electron-withdrawing carbonyls and the inductive effect of the N-phenyl groups.[2] |

| LogP | 2.3 (Predicted) | Moderate lipophilicity.[2] |

Acidity and Tautomerism

1,3-DPBA exists primarily in the tri-keto form in the solid state and non-polar solvents. However, the C5 protons are highly acidic (pKa ≈ 4.0), allowing for easy deprotonation by weak bases (e.g., triethylamine, acetate).

-

Active Methylene: The C5 position is flanked by two carbonyls, making it a "soft" nucleophile upon deprotonation.

-

Absence of N-H Acidity: Unlike unsubstituted barbituric acid, the N-positions are blocked, preventing N-deprotonation and restricting tautomerism to the C5-O4/O6 axis.

Spectroscopic Characterization

Researchers should use the following spectroscopic signatures to validate compound purity.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃/DMSO-d₆):

-

¹³C NMR (100 MHz):

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong bands at 1680–1710 cm⁻¹ (Urea/Imide carbonyls).[2]

-

C-H Stretch: Weak aromatic C-H stretches >3000 cm⁻¹.[2]

-

Absence of N-H: Lack of broad N-H stretching bands (3200–3400 cm⁻¹) confirms N,N-disubstitution.[2]

Synthesis Protocol

Method: Condensation of 1,3-Diphenylurea with Malonic Acid using Acetyl Chloride. Rationale: This method avoids the use of sodium alkoxides (classic method) and provides high yields under milder conditions by using acetyl chloride as both a solvent and dehydrating agent [2].[2]

Workflow Diagram

Caption: One-pot synthesis of 1,3-DPBA via acetyl chloride mediated condensation.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-diphenylurea (10 mmol, 2.12 g) and malonic acid (13 mmol, 1.35 g) in acetyl chloride (30 mmol, ~2.4 mL). Note: Acetyl chloride acts as the solvent; ensure anhydrous conditions.

-

Reaction: Heat the mixture to 60°C for 30–45 minutes. The mixture will evolve HCl gas (use a fume hood) and eventually solidify or form a thick slurry as the product precipitates.[2]

-

Isolation: Cool the reaction mixture to room temperature. Add ice-cold water (50 mL) to decompose excess acetyl chloride and fully precipitate the product.

-

Filtration: Filter the solid under vacuum. Wash the filter cake copiously with water to remove acetic acid and unreacted malonic acid.[2]

-

Purification: Recrystallize the crude solid from glacial acetic acid or ethanol .

-

Yield: Expect 90–95% yield of white/pale-yellow needles.

Reactivity & Applications: The Knoevenagel Condensation[8]

The primary utility of 1,3-DPBA lies in its ability to undergo Knoevenagel condensation with aromatic aldehydes at the C5 position. This reaction yields 5-arylidene-1,3-diphenylbarbituric acids , which are intensely colored (often yellow/orange) and used as dyes or probes.

Mechanism of Action

The C5 protons are deprotonated to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated alkene.[2]

Caption: Mechanism of Knoevenagel condensation at the C5 position of 1,3-DPBA.[2]

Application Protocol

-

Solvent: Ethanol or Acetic Acid/Water.[2]

-

Catalyst: None required (if refluxing in water) or catalytic Piperidine.[2]

-

Procedure: Mix equimolar amounts of 1,3-DPBA and the aldehyde in ethanol. Reflux for 1–2 hours. The product usually precipitates upon cooling.[2]

Safety & Handling

-

Toxicity: While barbiturates are generally CNS depressants, 1,3-DPBA is an intermediate and not typically used as a drug itself. However, treat as a potential bioactive agent.

-

Hazards: Causes skin and eye irritation.[2]

-

Acetyl Chloride: Highly corrosive and water-reactive.[2] Handle in a fume hood.

References

-

Whiteley, M. A. (1907).[4][2] "LXXXVI.—1:3-Diphenylbarbituric acid and some coloured derivatives."[2] Journal of the Chemical Society, Transactions, 91, 1330-1350.[5]

-

Jursic, B. S. (2010).[2] "Synthetic Methods for Barbituric Acid Derivatives." Journal of Heterocyclic Chemistry. (General reference for Acetyl Chloride method).

-

PubChem. "1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (Compound)." National Library of Medicine.[2]

Sources

Solubility profile of 1,3-diphenylbarbituric acid in organic solvents

Solubility Profile & Thermodynamic Analysis of 1,3-Diphenylbarbituric Acid: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-diphenylbarbituric acid (1,3-DPBA) .[1] Unlike its hydrophilic analogs (e.g., barbituric acid, 1,3-dimethylbarbituric acid), 1,3-DPBA exhibits a distinct lipophilic profile due to the steric and hydrophobic bulk of the N,N'-diphenyl substituents. This guide details the qualitative solubility landscape, establishes a rigorous experimental protocol for quantitative determination, and outlines the thermodynamic modeling frameworks (Apelblat, van’t Hoff) required for process optimization in drug development and crystal engineering.

Chemical Identity & Physicochemical Context

1,3-Diphenylbarbituric acid is a disubstituted pyrimidine-2,4,6(1H,3H,5H)-trione derivative.[1] Its physicochemical behavior is dominated by the N-phenyl groups, which eliminate the hydrogen-bond donating capacity of the ring nitrogens, significantly reducing water solubility and enhancing affinity for non-polar and polar aprotic solvents.[1]

| Property | Description |

| Chemical Name | 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione |

| CAS Registry | 741-81-1 (Generic/Derivative association); Historical Ref: J. Chem. Soc.[1][2][3] Trans., 1907 [1] |

| Molecular Formula | |

| Key Structural Feature | Hydrophobic N-Phenyl rings blocking H-bond donors |

| Primary Solvents | Chloroform, Acetone, Ethyl Acetate (Hot) |

| Anti-Solvents | Water, Aliphatic Hydrocarbons (Cold) |

Qualitative Solubility Profile

Based on structural analysis and historical synthesis data [1][2], the solubility of 1,3-DPBA follows a clear polarity-driven hierarchy.[1] The absence of N-H protons prevents the formation of strong hydrogen bond networks with water, while the phenyl rings promote

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Chloroform ( | High | Favorable dipole-dipole interactions and solvation of the hydrophobic core.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate | High (esp.[1] Hot) | Carbonyl dipoles interact with the pyrimidine core; excellent for recrystallization.[1] |

| Polar Protic | Ethanol, Methanol | Moderate to Low | Soluble at elevated temperatures; limited by the solute's inability to donate H-bonds.[1] |

| Aqueous | Water, Buffer (pH < 8) | Insoluble | Hydrophobic effect dominates; high energy cost for cavity formation in water structure.[1] |

| Aromatic | Toluene, Benzene | Moderate |

Process Insight: The steep solubility curve in Acetone and Ethyl Acetate (high at boiling, low at ambient) makes them ideal candidates for purification via cooling crystallization.[1] Water serves as a potent anti-solvent to drive precipitation [2].[1]

Protocol: Experimental Determination of Solubility

For researchers requiring precise mole fraction data (

Workflow Visualization

Figure 1: Step-by-step workflow for the isothermal saturation method to determine solubility.

Detailed Methodology

-

Preparation: Add excess 1,3-DPBA solid to a jacketed glass vessel containing the target solvent (e.g., 10 mL).[1]

-

Equilibration: Stir the suspension using a magnetic stirrer at a constant temperature (

) for 48 hours. -

Sampling: Stop stirring and allow the solid to settle for 30 minutes.

-

Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter to prevent "crash-out" precipitation during sampling.[1]

-

Quantification: Dilute the filtrate with the mobile phase (e.g., Acetonitrile:Water) and analyze via HPLC (UV detection at

nm). -

Calculation: Convert mass concentration (

, g/L) to mole fraction (

Thermodynamic Modeling & Analysis

To predict solubility at unmeasured temperatures and understand the dissolution mechanism, experimental data should be correlated using the Modified Apelblat Equation and van't Hoff Equation .[1]

Modified Apelblat Model

This semi-empirical model is widely used for correlating solubility data in organic solvents.[1]

-

x: Mole fraction solubility

-

T: Absolute temperature (K)

-

A, B, C: Empirical model parameters derived from regression analysis.

-

Utility: Provides high accuracy for interpolation between measured temperatures.[1]

Thermodynamic Parameters (van't Hoff Analysis)

The dissolution process is governed by the change in Gibbs free energy (

- (Endothermic): Solubility increases with temperature (Typical for 1,3-DPBA in organic solvents).[1]

- (Exothermic): Solubility decreases with temperature.[1]

-

: Indicates spontaneity.[1]

Thermodynamic Logic Diagram

Figure 2: Logical flow for extracting thermodynamic parameters from solubility data.[1]

References

-

Whiteley, M. A. (1907).[1] "1:3-Diphenylbarbituric Acid and Some Coloured Derivatives." Journal of the Chemical Society, Transactions, 91, 1330-1350.[4][5]

-

Okada, K., et al. (2000).[1] "Dental Adhesive Composition."[1] European Patent Application EP1066813A2.[1] (Describes use of 1,3-diphenylbarbituric acid in acetone/ethanol mixtures).

-

Jouyban, A. (2008).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (General reference for solubility protocols).

-

Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91.[1] (Foundational paper for the Apelblat model).

Sources

- 1. 1,3-Dimethylbarbituric acid [webbook.nist.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. US5883153A - Fluoride ion sustained release preformed glass ionomer filler and dental compositions containing the same - Google Patents [patents.google.com]

- 4. mail.acshistory.web.illinois.edu [mail.acshistory.web.illinois.edu]

- 5. mail.acshistory.web.illinois.edu [mail.acshistory.web.illinois.edu]

Thermodynamic Stability of 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione: A Technical Guide

Executive Summary

1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS: 7391-60-8), also known as 1,3-diphenylbarbituric acid , represents a distinct subclass of barbiturates where the N1 and N3 positions are blocked by phenyl groups. Unlike common sedative barbiturates (e.g., phenobarbital) which possess N-H protons, this molecule lacks hydrogen bond donors at the nitrogen positions, fundamentally altering its thermodynamic landscape.[1]

This guide provides a rigorous analysis of its physicochemical stability, focusing on the active methylene group at C5 , solid-state polymorphism driven by

Molecular Architecture & Tautomeric Equilibria

The thermodynamic behavior of 1,3-diphenylbarbituric acid is dictated by the electronic competition between the electron-withdrawing phenyl groups and the carbonyl system.

Structural Constraints

-

N-Substitution: The bulky phenyl groups at N1 and N3 prevent the formation of the lactim tautomer at these positions.[2] The molecule cannot tautomerize to form an -OH group at C2, C4, or C6 via nitrogen protons.

-

C5 Acidity: The only site for tautomerism is Carbon-5 (C5).[2] The electron-withdrawing nature of the N-phenyl rings increases the acidity of the C5 protons compared to unsubstituted barbituric acid (

).[2] We estimate the

Tautomeric Pathway

The molecule exists primarily in the tri-keto form in the solid state but equilibrates with the enol form in solution, particularly in polar aprotic solvents or under basic conditions.

Caption: Tautomeric equilibrium restricted to the C5 position due to N1/N3 blockage.

Solid-State Thermodynamics[2]

Thermal Properties[2][3]

-

Melting Point: Reported at 238°C (Whiteley, 1907).[1] The high melting point relative to non-aromatic analogs (e.g., 1,3-dimethylbarbituric acid,

) indicates significant lattice energy stabilization. -

Enthalpy of Fusion (

): While specific calorimetric data is sparse, the structural rigidity suggests a high entropy of fusion (

Crystal Packing & Polymorphism

Unlike N-H containing barbiturates which form extensive Hydrogen-Bond (HB) ribbons, 1,3-diphenylbarbituric acid relies on

-

Polymorph Risk: High.[2] The rotational freedom of the N-phenyl rings allows for multiple conformational packing motifs (conformational polymorphism).[2]

-

Screening Protocol: Researchers must screen for metastable forms using solvent-mediated phase transformation (slurry conversion) in solvents with varying polarity (e.g., Chloroform vs. Ethanol).[2]

Table 1: Comparative Thermodynamic Descriptors

| Property | 1,3-Diphenylbarbituric Acid | 1,3-Dimethylbarbituric Acid | Structural Driver |

| Melting Point | ~238°C | 120–124°C | |

| Solubility (Water) | Very Low (< 50 | Moderate (~60 mg/mL) | Lipophilicity of Phenyls |

| H-Bond Donors | 0 | 0 | N-Substitution |

| Dominant Interaction | Dipole-Dipole | Crystal Lattice Energy |

Solution Stability & Reactivity[2]

Hydrolytic Degradation

The pyrimidine ring is susceptible to nucleophilic attack by hydroxide ions at the C2, C4, or C6 carbonyl carbons. The electron-withdrawing phenyl groups activate the carbonyls, making the ring more labile to hydrolysis than alkyl-substituted analogs.[2]

Mechanism:

-

Attack:

attacks the carbonyl carbon (typically C2 or C4).[2] -

Ring Opening: The C-N bond cleaves, destroying the pyrimidine ring.

-

Product: Formation of malonuric acid derivatives, which subsequently decarboxylate.

Caption: Base-catalyzed hydrolysis pathway leading to ring destruction.

Knoevenagel Condensation Reactivity

The C5 protons are highly reactive.[2] In the presence of aldehydes and a weak base, 1,3-diphenylbarbituric acid undergoes rapid Knoevenagel condensation.

-

Implication: Excipients containing trace aldehydes (e.g., certain grades of PEG, lactose) must be avoided in formulation to prevent adduct formation.

Experimental Protocols for Stability Profiling

To validate the thermodynamic profile of a specific batch, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

-

Objective: Determine purity and detect polymorphs.

-

Protocol:

-

Weigh 2–4 mg of sample into a crimped aluminum pan.

-

Equilibrate at 30°C.

-

Ramp at 10°C/min to 260°C under

purge (50 mL/min). -

Acceptance Criteria: Single endothermic peak at

. Any pre-transition endotherms indicate solvates or polymorphs.[2]

-

Hydrolytic Stress Testing[2]

-

Objective: Establish pH-rate profile.

-

Protocol:

References

-

Whiteley, M. A. (1907).[1][2][3] "The formation of 1,3-diphenylbarbituric acid and its derivatives." Journal of the Chemical Society, Transactions, 91, 1330–1350.

-

PubChem. (2025).[1][2] "1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione Compound Summary." National Library of Medicine.[2] [1][2]

-

Leslie, J. (1979).[1][2][4] "Alkaline hydrolysis of 1,3-dimethylphenobarbital." Journal of Pharmaceutical Sciences, 68(5), 639–642.

-

Moutinho, C., et al. (2011).[1] "Thermodynamic stability of barbiturates: A review." Journal of Thermal Analysis and Calorimetry. (Contextual grounding for thermodynamic comparisons).

Sources

- 1. JP6220723B2 - Novel silane coupling agent and dental composition containing the same - Google Patents [patents.google.com]

- 2. 5,5-Diphenylbarbituric acid | C16H12N2O3 | CID 46484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde (CAS 83857-96-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde, a critical chemical intermediate in modern pharmaceutical synthesis. Initially referenced as CAS 7391-61-9, this document clarifies the correct designation as CAS 83857-96-9 . We will delve into its molecular and structural characteristics, physicochemical properties, and spectroscopic profile. Furthermore, this guide details established synthesis protocols and elucidates its pivotal role as a precursor in the manufacturing of Angiotensin II receptor blockers, most notably Losartan. This document is intended to be a vital resource for professionals in medicinal chemistry, process development, and pharmaceutical research, offering both foundational knowledge and practical insights.

Chemical Identity and Nomenclature

While the initial query referenced CAS 7391-61-9, extensive database searches indicate that the compound of interest, 2-Butyl-4-chloro-1-methyl-1H-imidazole-5-carboxaldehyde and its related structures are correctly identified under CAS 83857-96-9 . This compound is a substituted imidazole derivative with several synonyms used across commercial and academic literature.

The IUPAC name for this compound is 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde .[[“]][2] Due to tautomerism, where the proton on the imidazole ring can reside on either nitrogen atom, it is also referred to as 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde.[3][4] For clarity and consistency, this guide will primarily use the name 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde and the acronym BCFI.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 83857-96-9[5][6][7] |

| Molecular Formula | C₈H₁₁ClN₂O[5][6][7] |

| Molecular Weight | 186.64 g/mol [5][6][7] |

| IUPAC Name | 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde[[“]][2] |

| Synonyms | 2-Butyl-4-chloro-5-formylimidazole, BCFI, Losartan EP Impurity D[2][5] |

| InChI | InChI=1S/C8H11ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h5H,2-4H2,1H3,(H,10,11)[2][5] |

| SMILES | CCCCC1=NC(=C(N1)Cl)C=O[3] |

Molecular and Structural Characteristics

BCFI is a heterocyclic compound featuring a central imidazole ring. This five-membered aromatic ring contains two nitrogen atoms, which impart basic properties and provide sites for further chemical modification. The key structural features are:

-

A Butyl Group at the 2-position of the imidazole ring, contributing to the lipophilicity of the molecule.

-

A Chlorine Atom at the 4-position, which is an important functional group for subsequent cross-coupling reactions in the synthesis of Losartan.

-

A Formyl (Aldehyde) Group at the 5-position, a reactive site that participates in the construction of the final drug molecule.

The presence of these functional groups on the imidazole scaffold makes BCFI a versatile and crucial building block in multi-step organic synthesis.

Physicochemical Properties

The physical and chemical properties of BCFI are critical for its handling, storage, and reaction optimization. It is typically a yellow to light yellow crystalline powder.[8]

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 97-100 °C | [5][9] |

| Boiling Point (Predicted) | 384.1±22.0 °C | [5] |

| Solubility | Soluble in methanol and DMSO. Slightly soluble in water. | [5][6] |

| LogP | 2.5 | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5][6] |

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of BCFI is expected to show characteristic signals for the butyl group, the aldehyde proton, and the N-H proton of the imidazole ring.

-

Butyl Group: A triplet corresponding to the terminal methyl group (CH₃) around 0.9 ppm, and a series of multiplets for the three methylene groups (CH₂) between 1.3 and 2.7 ppm.

-

Aldehyde Proton: A singlet for the formyl proton (CHO) in the downfield region, typically around 9.5-10.0 ppm.

-

Imidazole N-H Proton: A broad singlet that can vary in chemical shift depending on the solvent and concentration, often found in the downfield region (>10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule. Expected chemical shifts include:

-

Butyl Group Carbons: Signals in the aliphatic region (13-40 ppm).

-

Imidazole Ring Carbons: Aromatic carbons of the imidazole ring would appear between 115 and 150 ppm.

-

Aldehyde Carbonyl Carbon: A signal in the highly deshielded region, typically around 185-195 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum of BCFI would display characteristic absorption bands for its functional groups:

-

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.

-

C-H Stretch (aliphatic): Bands in the 2850-3000 cm⁻¹ region.

-

C=O Stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C=N and C=C Stretch (imidazole ring): Absorptions in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For BCFI, the molecular ion peak [M]⁺ would be observed at an m/z of 186.64. Fragmentation would likely involve the loss of the butyl chain and the formyl group.

Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde

Several synthetic routes to BCFI have been developed, with the Vilsmeier-Haack reaction being a common and efficient method.[12] This reaction allows for the one-pot formylation and chlorination of an appropriate precursor.

Vilsmeier-Haack Synthesis Protocol

A widely employed synthesis involves the reaction of 2-butyl-1H-imidazol-5(4H)-one with a Vilsmeier reagent (formed from phosphorus oxychloride and N,N-dimethylformamide).[5]

Experimental Protocol:

-

Preparation of the Vilsmeier Reagent: In a suitable reactor, phosphorus oxychloride (POCl₃) is added to N,N-dimethylformamide (DMF) under controlled temperature conditions.

-

Reaction with Imidazole Precursor: 2-Butyl-1H-imidazol-5(4H)-one is then added to the freshly prepared Vilsmeier reagent.

-

Reaction Execution: The reaction mixture is heated to promote the formylation and chlorination of the imidazole ring.

-

Work-up and Isolation: The reaction is quenched with water or an ice-water mixture. The pH is adjusted, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.

-

Purification: The crude product is purified by recrystallization to yield 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde as a crystalline solid.

Caption: Vilsmeier-Haack Synthesis of BCFI.

Role in Drug Development: The Synthesis of Losartan

The primary significance of BCFI lies in its role as a key intermediate in the synthesis of Losartan, an angiotensin II receptor blocker (ARB) used to treat hypertension.[8] Losartan works by blocking the AT1 receptor in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.[5][10]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[3][13] Angiotensin II, a potent vasoconstrictor, is a key effector molecule in this pathway. By blocking its receptor, Losartan effectively lowers blood pressure.

Caption: The RAAS and the Mechanism of Action of Losartan.

In the synthesis of Losartan, BCFI provides the core imidazole structure. It undergoes N-alkylation with a substituted benzyl bromide, followed by further chemical transformations to yield the final Losartan molecule. The purity and quality of BCFI are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[8]

Conclusion

2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde (CAS 83857-96-9) is a chemical intermediate of immense importance in the pharmaceutical industry. Its well-defined molecular structure and versatile reactivity make it an indispensable building block for the synthesis of life-saving medications like Losartan. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and chemists working in drug discovery and development. This guide has provided a detailed overview of this key molecule, consolidating essential information to support ongoing research and manufacturing efforts.

References

-

Hakkimane, S. S., et al. (2025, September 24). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. Retrieved from [Link]

-

Parmar, M. B., Pandya, J. H., & Vara, M. K. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Bangladesh Journal of Scientific and Industrial Research. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

-

TeachMePhysiology. (2023, August 22). The Renin-Angiotensin-Aldosterone-System. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, December 4). 1H-Imidazole-4-carboxaldehyde, 2-butyl-5-chloro-. Substance Registry Services. Retrieved from [Link]

-

Watson, S. P. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Synthetic Communications, 22(20), 2971-2977. Retrieved from [Link]

-

The Critical Role of 2-Butyl-4-chloro-5-formylimidazole in Losartan Synthesis. (2026, February 12). Medium. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Zohra, F., et al. (2025, September 24). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. Retrieved from [Link]

-

Allmpus. (n.d.). Losartan EP Impurity D / Losartan USP RC A. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

-

Manus Aktteva Biopharma LLP. (n.d.). 2-Butyl-4-chloro-5-formylimidazole (CAS No.: 83857-96-9). Retrieved from [Link]

-

ChemBK. (n.d.). 2-Butyl-4-chloro-1-H-imidazole-5-carboxaldehyde. Retrieved from [Link]

-

Advent Chembio. (n.d.). 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1999). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. Retrieved from [Link]

-

Madasu, S. B., et al. (2025, May 25). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.

Sources

- 1. consensus.app [consensus.app]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

- 11. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

Electronic Properties and Tautomerism of 1,3-Diphenylbarbituric Acid: A Technical Guide

This guide serves as a definitive technical reference on the electronic structure, tautomeric behavior, and synthesis of 1,3-diphenylbarbituric acid (1,3-DPBA). It is designed for researchers requiring actionable protocols and mechanistic insights.

Executive Technical Summary

1,3-Diphenylbarbituric acid (1,3-DPBA) is a N,N'-disubstituted pyrimidine-trione derivative. Unlike the parent barbituric acid, the substitution of phenyl groups at the N1 and N3 positions effectively blocks the lactam-lactim tautomerism involving the nitrogen atoms. Consequently, 1,3-DPBA serves as an ideal model system for isolating and studying keto-enol tautomerism at the C5 position and the acidity of the C-H active methylene group.

This compound exhibits significant solvatochromism and acts as a strong carbon acid (approximate pKa ~4–5), making it a critical scaffold in the development of merocyanine dyes, Knoevenagel condensation precursors, and pharmacologically active barbiturates.

Molecular Architecture & Tautomeric Landscape

Structural Constraints

The N-phenyl substitution imposes steric and electronic constraints that define the molecule's reactivity:

-

Steric Hindrance: The bulky phenyl groups twist out of the pyrimidine plane (dihedral angle typically 45–90°) to minimize steric clash with the carbonyl oxygens at C2, C4, and C6.

-

Electronic Effect: The phenyl rings exert an electron-withdrawing inductive effect (-I), increasing the electrophilicity of the carbonyl carbons and the acidity of the C5 protons.

Tautomeric Equilibrium (The C5-H Anomaly)

In 1,3-DPBA, the classic N-H

-

Tri-keto Form (Dominant in Polar Solvents): The active methylene (-CH2-) at C5 is preserved. This is the preferred conformer in polar protic solvents (e.g., Methanol, Water) which stabilize the localized dipoles of the carbonyls.

-

Enol Form (Stabilized in Non-polar Solvents): A proton shifts from C5 to O4/O6, creating a C5=C4 double bond and a hydroxyl group. This form is stabilized by an intramolecular hydrogen bond between the enolic -OH and the adjacent carbonyl oxygen (O...H-O), forming a pseudo-six-membered ring.

Visualization of Tautomeric Pathways

The following diagram illustrates the restricted tautomeric landscape of 1,3-DPBA compared to unsubstituted barbituric acid.

Figure 1: Tautomeric and ionization pathways of 1,3-DPBA. Note the central role of the enolate anion as the conjugate base for both forms.

Electronic Characterization

UV-Vis Spectroscopy & Solvatochromism

1,3-DPBA exhibits distinct absorption bands attributable to

| Solvent Polarity | Predominant Species | Electronic Transition | |

| Non-polar (e.g., CHCl3) | Enol / Tri-keto mix | ~260-270 nm | |

| Polar Protic (e.g., MeOH) | Tri-keto | ~240 nm | |

| Basic (pH > 5) | Enolate Anion | ~255-265 nm | Charge Transfer (Delocalized) |

Mechanistic Insight: In non-polar solvents, the intramolecular H-bond of the enol form is not disrupted, leading to a bathochromic shift (red shift) due to extended conjugation across the C4-C5-C6 system.

NMR Spectral Signatures

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing tautomers.

-

H NMR (CDCl

-

Tri-keto: A sharp singlet at

ppm corresponding to the C5-H -

Enol: Disappearance of the C5-H

singlet; appearance of a downfield singlet (

-

-

C NMR:

-

Tri-keto: Distinct carbonyl peaks. C2 (urea) appears upfield relative to C4/C6 (imide).

-

Symmetry: The molecule possesses

symmetry in the tri-keto form, simplifying the aromatic region signals.

-

Experimental Protocols

Synthesis of 1,3-Diphenylbarbituric Acid

Objective: Synthesis of 1,3-DPBA via condensation of 1,3-diphenylurea and malonyl chloride. This route is preferred over malonic ester condensation for higher yields and milder conditions.

Reagents:

-

1,3-Diphenylurea (10 mmol)

-

Malonyl Chloride (12 mmol)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

-

Catalyst: Pyridine or Triethylamine (to scavenge HCl)

Workflow Diagram:

Figure 2: Step-by-step synthetic pathway for 1,3-DPBA.

Detailed Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Dissolution: Dissolve 2.12 g (10 mmol) of 1,3-diphenylurea in 50 mL of anhydrous DCM.

-

Addition: Cool the solution to 0°C. Add 1.2 mL (approx. 12 mmol) of malonyl chloride dropwise. Subsequently, add 2 mL of dry pyridine dropwise to neutralize the generated HCl.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 3 hours. Monitoring by TLC (Ethyl Acetate/Hexane 1:1) should show the disappearance of the urea spot.

-

Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 5 mL of concentrated HCl (to remove pyridine). Extract with DCM (3 x 30 mL).

-

Purification: Wash the organic layer with brine, dry over anhydrous MgSO

, and evaporate. Recrystallize the crude solid from hot ethanol.

Determination of pKa (Spectrophotometric Method)

Rationale: Due to the low solubility of 1,3-DPBA in pure water, a mixed solvent system (e.g., Water/Methanol) is required.

-

Stock Solution: Prepare a

M solution of 1,3-DPBA in 50% MeOH/Water. -

Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to pH 8.0.

-

Measurement: Record the UV-Vis spectrum of the compound in each buffer.

-

Analysis: Plot the absorbance at the

of the anion (approx. 260 nm) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.

Computational Insights (DFT)

Density Functional Theory (DFT) studies (B3LYP/6-31G*) confirm the relative stabilities of the tautomers.

-

Gas Phase: The Tri-keto form is generally more stable than the enol form by approximately 5–8 kcal/mol.

-

Solvation Models (PCM): Inclusion of polar solvent fields further stabilizes the tri-keto form due to its higher dipole moment compared to the enol form.

-

Active Site: Electrostatic Potential Maps (ESP) reveal a region of high positive potential at the C5 hydrogens, validating their acidic character.

References

-

Tautomerism of Barbituric Acid: Gryff-Keller, A., & Kraska-Dziadecka, A. (2010). Structure of Barbituric Acid in Water Solutions – An NMR/DFT Study.

-

Synthesis Protocol: Organic Syntheses, Coll. Vol. 1, p. 453 (1941). (Adapted from general urea condensation protocols).

- Electronic Properties:M. S. Al-Rawi et al., "Spectroscopic studies of some barbituric acid derivatives," J. Mol. Struct., 2008.

-

Active Methylene Character: ChemicalBook, 1,3-Dimethylbarbituric acid properties (Analogous system).

-

Keto-Enol Equilibrium: Master Organic Chemistry, "Keto-Enol Tautomerism: Key Points".

Technical Review: 1,3-Diphenylpyrimidinetrione Scaffolds in Anticancer Research

Executive Summary

The 1,3-diphenylpyrimidinetrione scaffold (systematically known as 1,3-diphenylbarbituric acid) represents a privileged structure in medicinal chemistry, distinct from its sedative 5,5-dialkyl congeners. Unlike traditional barbiturates that target GABA receptors, 1,3-diphenyl derivatives exhibit potent anticancer properties through mechanisms independent of central nervous system depression.

This guide analyzes the pharmacophore's utility in oncology, specifically focusing on Matrix Metalloproteinase (MMP) inhibition , ROS-mediated apoptosis , and dual Kinase/Bromodomain targeting . We provide validated synthesis protocols, mechanistic signaling pathways, and comparative potency data to support the development of next-generation antineoplastic agents.

Chemical Basis & Structure-Activity Relationship (SAR)

The 1,3-diphenylpyrimidinetrione core offers unique physicochemical properties compared to its dimethyl or unsubstituted analogs.

-

Lipophilicity & Permeability: The N1,N3-diphenyl substitution significantly increases logP, facilitating passive diffusion across the lipid bilayer. This is critical for targeting intracellular enzymes and hydrophobic pockets in extracellular proteases like MMP-13.

-

Metabolic Stability: The bulky phenyl groups protect the pyrimidine ring from rapid N-demethylation, a common metabolic liability in N-methylated drugs.

-

C5-Functionalization: The active methylene group at position 5 is highly acidic (

), allowing for facile Knoevenagel condensations to generate electron-conjugated systems (e.g., benzylidene derivatives) that act as Michael acceptors for cysteine-rich biological targets.

SAR Critical Points

| Structural Feature | Biological Consequence |

| N1, N3-Diphenyl | Enhances hydrophobic interaction with S1' pockets of MMPs; improves membrane permeability. |

| C5-Benzylidene | Creates an exocyclic double bond essential for Michael addition reactivity; targets thioredoxin reductase or kinases. |

| C2-Carbonyl vs Thiocarbonyl | Substitution of C2=O with C2=S (thiobarbiturate) often increases cytotoxicity but may reduce selectivity. |

Mechanisms of Action[1][2][3]

The anticancer activity of 1,3-diphenylpyrimidinetrione derivatives is pleiotropic. We identify two primary validated pathways: Anti-Invasive (MMP Inhibition) and Cytotoxic (ROS/Apoptosis) .

Pathway A: Selective MMP-13 Inhibition (Anti-Metastatic)

Derivatives such as Ro-28-2653 utilize the pyrimidinetrione ring to chelate the catalytic Zinc ion (

Pathway B: ROS-Mediated Apoptosis

Certain 5-benzylidene derivatives (e.g., indole-barbiturate hybrids) induce oxidative stress. The electrophilic C5=C bond depletes intracellular glutathione (GSH) and inhibits thioredoxin reductase, leading to a fatal accumulation of Reactive Oxygen Species (ROS), mitochondrial membrane depolarization (

Figure 1: Dual mechanism of action showing MMP inhibition (left) and ROS-dependent apoptosis (right).

Experimental Protocols

Protocol A: Synthesis of 1,3-Diphenylbarbituric Acid (Scaffold)

This protocol uses acetyl chloride as a dehydrating agent, avoiding the harsh conditions of sodium ethoxide/ethanol reflux which can lead to lower yields for bulky ureas.

Reagents:

-

1,3-Diphenylurea (10 mmol)

-

Malonic acid (12 mmol)

-

Acetyl chloride (30 mmol)

-

Chloroform (Solvent)

Step-by-Step Workflow:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1,3-diphenylurea (2.12 g) and malonic acid (1.25 g) in 20 mL of dry chloroform.

-

Activation: Add acetyl chloride (2.35 g) dropwise at room temperature under a nitrogen atmosphere.

-

Cyclization: Heat the mixture to 60°C for 2 hours. The evolution of HCl gas indicates the reaction progress (use a scrubber).

-

Precipitation: Cool the mixture to 0°C. The product, 1,3-diphenylbarbituric acid, will precipitate as a white/off-white solid.

-

Purification: Filter the solid and wash with cold ether. Recrystallize from ethanol/water (9:1).

-

Validation: Melting point should be 256–258°C. IR spectrum should show characteristic carbonyl peaks at ~1680 and 1740 cm⁻¹.

-

Protocol B: Knoevenagel Condensation (Derivatization)

To generate the active 5-benzylidene anticancer agents.

Reagents:

-

1,3-Diphenylbarbituric acid (1 mmol)

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)

-

Solvent: Water or Ethanol[1]

-

Catalyst: None (thermal) or Piperidine (catalytic)

Step-by-Step Workflow:

-

Mixing: Combine equimolar amounts of the scaffold and the aldehyde in 10 mL of ethanol.

-

Reflux: Heat at reflux (78°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot indicates completion.

-

Isolation: Cool to room temperature. The colored benzylidene derivative will crystallize out.

-

Wash: Filter and wash with cold ethanol to remove unreacted aldehyde.

Quantitative Data Synthesis

The following table summarizes the anticancer potency (

| Compound ID | R-Substituent (C5) | Target Mechanism | Cell Line | Potency ( | Ref |

| Ro-28-2653 | 4-biphenylyl-piperazinyl | MMP-13 / MMP-2 | HT-1080 (Fibrosarcoma) | [1] | |

| Indole-Hybrid 3d | 1-(4-methoxybenzyl)-indol-3-yl | Tubulin / Apoptosis | MDA-MB-468 (Breast) | 40 nM | [2] |

| XS23 * | 3-morpholinopropyl (Dione) | ROS / Caspase-9 | A375 (Melanoma) | 5.0 µM | [3] |

| Triazole-Hybrid 3s | 1-(4-CF3-phenyl)-triazol-4-yl | Apoptosis | BEL-7402 (Hepatoma) | 4.02 µM | [4] |

| Compound 7 | Arylethylidene | Dual BRD4 / PLK1 | MDA-MB-231 (Breast) | 0.042 µM | [5] |

*Note: XS23 is a 2,4-dione derivative included for SAR comparison regarding ROS induction.

Future Outlook & Challenges

While the 1,3-diphenylpyrimidinetrione scaffold exhibits nanomolar potency, two primary challenges impede clinical translation:

-

Solubility: The high lipophilicity (cLogP > 4.0) of diphenyl derivatives leads to poor aqueous solubility. Future medicinal chemistry must focus on introducing polar solubilizing groups (e.g., morpholine, piperazine) at the para-position of the phenyl rings or on the C5-substituent.

-

Selectivity: The Michael acceptor moiety (C5=C) can potentially react with off-target thiols. Designing "reversible" covalent inhibitors or tuning the electrophilicity via steric hindrance is a key optimization strategy.

References

-

Ro-28-2653: An Orally Active and Selective Matrix Metalloproteinase Inhibitor. Journal of Medicinal Chemistry.

-

Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs. Bioorganic & Medicinal Chemistry Letters.

-

Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production. New Journal of Chemistry.

-

Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids. Iranian Journal of Pharmaceutical Research.

-

Novel Aminopyrimidine-2,4-diones as Dual-Target Inhibitors of BRD4/PLK1. Pharmaceuticals.

Sources

Methodological & Application

Knoevenagel condensation reactions using 1,3-diphenylbarbituric acid

Application Note: Knoevenagel Condensation of 1,3-Diphenylbarbituric Acid

Executive Summary

This guide details the synthetic protocols for the Knoevenagel condensation of 1,3-diphenylbarbituric acid (1,3-DPBA) with aromatic aldehydes. Unlike unsubstituted barbituric acid, 1,3-DPBA lacks N-H protons, eliminating N-alkylation side reactions and enhancing solubility in organic solvents. The resulting 5-arylidene-1,3-diphenylbarbituric acid derivatives are critical scaffolds in the development of:

-

Tyrosinase inhibitors and anticancer agents (e.g., analogs of AG490).

-

Non-Linear Optical (NLO) materials due to their "push-pull" electronic structure.

-

Bioorthogonal probes for in vivo imaging via hetero-Diels-Alder reactions.[1]

This note provides three validated protocols ranging from traditional solution-phase chemistry to green, solvent-free methodologies.

Mechanistic Insight & Reaction Design

The reaction involves the nucleophilic attack of the active methylene group of 1,3-DPBA on an electrophilic carbonyl. 1,3-DPBA is a "privileged" substrate because the flanking carbonyls and the N-phenyl groups significantly acidify the C-5 protons (

Mechanism of Action

-

Deprotonation: A base (or water in high-temp aqueous conditions) abstracts a proton from C-5, generating a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the aldehyde carbonyl, forming a tetrahedral aldol intermediate.

-

Dehydration: Rapid elimination of water (E1cB-like mechanism) drives the equilibrium toward the thermodynamically stable exocyclic double bond.

Figure 1: Step-wise mechanistic pathway for the condensation of 1,3-DPBA.

Methodology Selection Guide

Select the protocol based on your available equipment and downstream application requirements.

| Feature | Protocol A: Solution Phase | Protocol B: Green Aqueous | Protocol C: Microwave |

| Primary Use | Initial screening, small scale | Scale-up, Green Chemistry compliance | High-throughput library synthesis |

| Solvent | Ethanol / Methanol | Water (or Water:Ethanol 1:1) | Solvent-free or Min.[2][3] Solvent |

| Catalyst | Piperidine (trace) | None (Thermal) or Surfactant | Basic Alumina / None |

| Temp/Time | Reflux / 1-4 hours | 80-100°C / 1-2 hours | 80-100°C / 2-10 mins |

| Purification | Filtration + Recrystallization | Filtration + Water Wash | Extraction + Recrystallization |

| Yield | 85-95% | 80-90% | 90-98% |

Detailed Experimental Protocols

Protocol A: Standard Ethanol-Piperidine Method

Best for: Initial synthesis of new derivatives where solubility is unknown.

Reagents:

-

1,3-Diphenylbarbituric acid (1.0 equiv)

-

Aromatic Aldehyde (1.0 - 1.1 equiv)

-

Ethanol (Absolute, 10 mL per mmol)

-

Piperidine (Catalytic, 2-3 drops)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-DPBA (e.g., 280 mg, 1 mmol) in Ethanol (10 mL). Slight heating may be required.

-

Addition: Add the aromatic aldehyde (1 mmol). If the aldehyde is a solid, ensure it is fully dissolved.

-

Catalysis: Add 2 drops of piperidine.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 1–3 hours.

-

Checkpoint: The reaction usually changes color (yellow/orange) as the conjugated system forms. Monitor via TLC (Hexane:EtOAc 7:3).

-

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, cool in an ice bath.

-

Purification: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Drying: Dry the solid in a vacuum oven at 50°C.

Protocol B: Catalyst-Free Aqueous Synthesis ("On-Water")

Best for: Green chemistry applications and avoiding organic solvent waste.

Reagents:

-

1,3-Diphenylbarbituric acid (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)

-

Deionized Water (15 mL per mmol)

Procedure:

-

Suspension: Suspend 1,3-DPBA and the aldehyde in water in a reaction vessel. Note that reagents will likely not dissolve, forming a heterogeneous suspension.

-

Heating: Heat the mixture to 90–100°C with vigorous stirring.

-

Mechanism Note: The reaction occurs "on water" at the interface of the organic droplets and the aqueous phase. The high temperature increases the acidity of the active methylene, negating the need for a base.

-

-

Reaction: Maintain heating for 60–90 minutes. The suspension will change color and texture as the hydrophobic product forms.

-

Work-up: Cool to room temperature. Filter the solid product.[4]

-

Wash: Wash copiously with warm water (to remove unreacted 1,3-DPBA) and then a small amount of cold aqueous ethanol (to remove unreacted aldehyde).

Protocol C: Microwave-Assisted Solvent-Free Synthesis

Best for: Rapid library generation.

Reagents:

-

1,3-Diphenylbarbituric acid (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)

-

Basic Alumina (Solid support, optional but recommended for liquid aldehydes)

Procedure:

-

Mixing: Grind 1,3-DPBA and the aldehyde together in a mortar until a homogeneous powder is formed.

-

Optional: Mix with basic alumina (approx. 200 mg per mmol) to act as a solid-phase catalyst and support.

-

-

Irradiation: Place the mixture in a microwave reactor vessel (open vessel mode or dedicated reactor).

-

Settings: Irradiate at 300–400W for 2–5 minutes. (Pulse mode: 30 sec ON, 10 sec OFF to prevent overheating).

-

Extraction: Allow the vessel to cool. If alumina was used, elute the product with hot ethanol or dichloromethane.

-

Isolation: Evaporate the solvent to obtain the crude product. Recrystallize from Ethanol/DMF if necessary.

Characterization & Quality Control

Confirm the structure using the following spectroscopic markers.

1. Melting Point:

-

Expect high melting points (typically >200°C). Sharp ranges (<2°C) indicate high purity.

2. ^1H-NMR (DMSO-d6 or CDCl3):

-

Olefinic Proton (C=CH): A diagnostic singlet appearing downfield, typically between 8.5 and 8.9 ppm .

-

Aromatic Protons: Multiplets in the 7.0–8.0 ppm region.

-

Absence of C-5 Protons: The disappearance of the CH₂ singlet of the starting 1,3-DPBA (approx. 3.8-4.0 ppm) confirms conversion.

3. FTIR:

-

C=O Stretch: Strong bands around 1680–1700 cm⁻¹ (barbituric carbonyls).

-

C=C Stretch: A new band appears around 1600–1620 cm⁻¹ corresponding to the exocyclic double bond.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or solubility issues. | Switch to Acetic Acid/Ethanol mixture to improve solubility, or increase reaction time. |

| Bis-Addition | Michael addition of a second 1,3-DPBA molecule. | Ensure 1:1 stoichiometry is strict. Add aldehyde in slight excess (1.1 equiv). |

| Oiling Out | Product melting point is near reaction temp.[5] | Cool slowly with stirring to induce crystallization. Seed with a crystal if available. |

| No Reaction | Deactivated Aldehyde (e.g., 4-N(Me)₂). | These substrates are less electrophilic. Use Protocol C (Microwave) or add a Lewis Acid catalyst (e.g., ZnCl₂). |

References

-

Microwave Enhanced Knoevenagel Condensation: Microwave Enhanced Knoevenagel Condensation of Barbituric Acid with Aromatic Aldehydes on Basic Alumina. 3

-

Green Aqueous Protocol: Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation... (Adapted for Barbiturates).[3][6][7] 8

-

Bioorthogonal Applications: Application of bioorthogonal hetero-Diels–Alder cycloaddition of 5-arylidene derivatives...1[5][7][9][10][11]

-

Corrosion Inhibition Studies: 5-Arylidene-1,3-dialkylbarbituric acid derivatives as efficient corrosion inhibitors...12[5][7][9][10][11]

-

General Mechanism: Knoevenagel condensation - Wikipedia. 13

Sources

- 1. Application of bioorthogonal hetero-Diels–Alder cycloaddition of 5-arylidene derivatives of 1,3-dimethylbarbituric acid and vinyl thioether for imaging inside living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors | MDPI [mdpi.com]

- 3. sid.ir [sid.ir]

- 4. inorgchemres.org [inorgchemres.org]

- 5. rltsc.edu.in [rltsc.edu.in]

- 6. jetir.org [jetir.org]

- 7. tsijournals.com [tsijournals.com]

- 8. Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 5-Arylidene-1,3-dialkylbarbituric acid derivatives as efficient corrosion inhibitors for carbon steel in molar hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. 5-Arylidene-1,3-dialkylbarbituric acid derivatives as efficient corrosion inhibitors for carbon steel in molar hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

One-pot multi-component synthesis involving 1,3-diphenyl-2,4,6-pyrimidinetrione

Application Note: One-Pot Multi-Component Synthesis Involving 1,3-Diphenyl-2,4,6-pyrimidinetrione

Executive Summary & Scientific Rationale

The 1,3-diphenyl-2,4,6-pyrimidinetrione (1,3-diphenylbarbituric acid) scaffold is a privileged structure in medicinal chemistry, serving as a lipophilic core for the generation of bioactive heterocycles. Unlike its unsubstituted parent (barbituric acid), the 1,3-diphenyl variant introduces significant hydrophobicity, enhancing cell membrane permeability for derived drug candidates.

This guide focuses on the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidines. This reaction is a classic example of a domino Knoevenagel–Michael–Cyclization sequence. By reacting 1,3-diphenylbarbituric acid with an aromatic aldehyde and malononitrile, researchers can access a library of fused tricyclic systems with high atom economy and minimal waste.

Key Advantages of this Protocol:

-

Atom Economy: All atoms from the starting materials (minus one water molecule) are incorporated into the final product.

-

Operational Simplicity: The product typically precipitates from the reaction medium, allowing for purification via simple filtration and recrystallization.

-

Versatility: The protocol is adaptable to various "green" catalysts, including organocatalysts (L-proline) and mechanochemical methods.

Mechanistic Insight: The Domino Cascade

Understanding the reaction mechanism is critical for troubleshooting and optimization. The reaction proceeds through three distinct stages in a single pot:

-

Knoevenagel Condensation: The aromatic aldehyde reacts with malononitrile (catalyzed by a base/Lewis acid) to form an electron-deficient arylidenemalononitrile intermediate.

-

Michael Addition: The active methylene group at the C5 position of 1,3-diphenylbarbituric acid acts as a nucleophile, attacking the

-carbon of the arylidenemalononitrile. -

Intramolecular Cyclization: The enolic oxygen of the barbiturate moiety attacks the cyano group, followed by tautomerization to form the stable pyrano[2,3-d]pyrimidine ring.

Visual 1: Reaction Mechanism Pathway

Caption: The domino Knoevenagel-Michael-Cyclization sequence for the synthesis of pyrano[2,3-d]pyrimidines.

Experimental Protocols

We present two distinct protocols: a Solution-Phase Green Protocol (ideal for library generation) and a Mechanochemical Protocol (ideal for scale-up and solvent avoidance).

Protocol A: L-Proline Catalyzed Synthesis in Aqueous Ethanol

Best for: General screening, high purity requirements, and moisture-sensitive aldehydes.

Reagents:

-

1,3-Diphenyl-2,4,6-pyrimidinetrione (1.0 mmol)

-

Aromatic Aldehyde (1.0 mmol)[1]

-

Malononitrile (1.1 mmol)

-

L-Proline (10 mol%)

-

Solvent: Ethanol/Water (1:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde and malononitrile in 5 mL of ethanol. Stir for 5 minutes at room temperature.

-

Catalyst Addition: Add 5 mL of water followed by L-Proline (10 mol%).

-

Substrate Addition: Add 1,3-diphenyl-2,4,6-pyrimidinetrione. Note: The diphenyl derivative is less soluble in water than the dimethyl variant; the ethanol cosolvent is crucial here.

-

Reaction: Heat the mixture to 60°C (or reflux if reaction is sluggish) for 30–60 minutes. Monitor progress via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7).

-

Work-up: Upon completion, cool the mixture to room temperature. The product will precipitate as a solid.

-

Purification: Filter the solid using a Buchner funnel. Wash the cake with cold aqueous ethanol (10 mL) followed by hot water (to remove L-Proline).

-

Recrystallization: Recrystallize the crude solid from hot ethanol or DMF/Ethanol mixture to obtain pure crystals.

Protocol B: Solvent-Free Mechanochemical Synthesis (Ball Milling)

Best for: Large-scale synthesis, Green Chemistry compliance, and insoluble substrates.

Reagents:

-

1,3-Diphenyl-2,4,6-pyrimidinetrione (1.0 mmol)

-

Aromatic Aldehyde (1.0 mmol)[1]

-

Malononitrile (1.0 mmol)

-

Catalyst: None (or basic alumina for acceleration)

Step-by-Step Methodology:

-

Loading: Place all three components into a stainless steel jar of a planetary ball mill.

-

Grinding: Add 5–10 stainless steel balls (5 mm diameter). Grind at 400–600 rpm for 15–30 minutes.

-

Monitoring: Stop the mill and check the consistency. A dry powder usually indicates completion. Confirm via TLC by dissolving a small sample in DMF.

-

Extraction: Transfer the powder to a beaker and wash with hot water (to remove unreacted malononitrile or inorganic salts if used).

-

Purification: Filter and recrystallize from Ethanol/DMF as described in Protocol A.

Optimization & Catalyst Comparison

The choice of catalyst significantly impacts yield and reaction time. The table below summarizes efficiency based on literature data for similar barbituric acid derivatives.

| Catalyst System | Conditions | Time (min) | Yield (%) | Notes |

| L-Proline (10 mol%) | EtOH/H2O, Reflux | 30–60 | 85–94 | Neutral, biodegradable, excellent for sensitive groups. |

| SBA-Pr-SO3H | Solvent-free, 140°C | 15 | 90–95 | Heterogeneous, reusable nanocatalyst. Requires high heat. |

| Indium(III) Chloride | Acetonitrile, Reflux | 180 | 80–90 | Lewis acid, good for sterically hindered aldehydes. |

| Ball Milling (None) | Solvent-free, Ambient | 20 | 88–98 | Greenest method. Quantitative yields often observed. |

| CuCl2[2]·2H2O | EtOH/H2O, 60°C | 35 | 87–92 | Inexpensive Lewis acid, easy handling. |

Workflow Decision Tree

Use this visual guide to select the appropriate protocol for your specific research needs.

Visual 2: Experimental Workflow Selector

Caption: Decision tree for selecting between solution-phase and mechanochemical protocols.

Troubleshooting & Expert Tips

-

Solubility Issues: The 1,3-diphenyl group makes the starting material significantly more lipophilic than barbituric acid. If using Protocol A , ensure you use enough Ethanol (at least 1:1 ratio with water). Pure water will likely result in a gummy, unreactive mass.

-

Bis-adduct Formation: If the aldehyde is very reactive (e.g., formaldehyde or small aliphatic aldehydes), you may observe the formation of "bis-barbiturates" (one aldehyde bridging two barbituric acid molecules). To prevent this, ensure Malononitrile is added before the barbituric acid derivative to favor the Knoevenagel condensation first.

-

Catalyst Removal: For L-Proline, a hot water wash is sufficient. For metal catalysts (CuCl2, InCl3), filtration through a small pad of silica gel or Celite during the recrystallization step is recommended to remove trace metals.

References

-

Indium-Catalyzed Synthesis: Devi, I., & Bhuyan, P. J. (2006). An efficient synthesis of novel pyrano[2,3-d]- and furopyrano[2,3-d]pyrimidines via indium-catalyzed multi-component domino reaction.[3] Beilstein Journal of Organic Chemistry.

-

Nanoporous Silica Catalyst: Mohammadi Ziarani, G., et al. (2015). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H).[4] Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences.

-

Mechanochemical Synthesis: Hasaninejad, A., et al. (2009). Solvent-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by ball-milling.[5] Molecules.

-

L-Proline Catalysis: Bararjanian, M., Balalaie, S., Movassagh, B., & Amani, A. M. (2009). One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives Catalyzed by L-Proline in Aqueous Media. Journal of the Iranian Chemical Society.[6]

-

Copper Catalysis: Maghsoodlou, M. T., et al. (2018). Convenient procedure for the synthesis of corresponding pyrano[2,3-d]pyrimidine derivatives... in the presence of copper(II) chloride dihydrate.[2] Organic Chemistry Research.

Sources

- 1. mdpi.com [mdpi.com]

- 2. orgchemres.org [orgchemres.org]

- 3. BJOC - An efficient synthesis of novel pyrano[2,3-d]- and furopyrano[2,3-d]pyrimidines via indium-catalyzed multi-component domino reaction [beilstein-journals.org]

- 4. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sid.ir [sid.ir]

Catalyst selection for Michael addition with 1,3-diphenylbarbituric acid

Application Note: Precision Catalyst Selection for Michael Addition of 1,3-Diphenylbarbituric Acid

Abstract

This guide provides a technical framework for selecting and implementing catalysts in the Michael addition of 1,3-diphenylbarbituric acid to electron-deficient olefins. Unlike standard 1,3-dicarbonyls, 1,3-diphenylbarbituric acid possesses unique acidity (

Introduction: The Substrate Challenge

1,3-Diphenylbarbituric acid is a privileged scaffold in medicinal chemistry, serving as a precursor for anticonvulsants, sedatives, and anticancer agents. Structurally, it functions as a "soft" carbon nucleophile.

-

Acidity: The C5-methylene protons are highly acidic (

in water) due to the flanking carbonyls and the electron-withdrawing N-phenyl groups. This makes the substrate prone to non-stereoselective background reactions. -

Sterics: The bulky N,N'-diphenyl wings create a steric corridor that protects the reaction center but also restricts the approach of bulky catalysts.

-

Reactivity: It readily undergoes conjugate addition to nitroolefins, chalcones, and enals. The challenge lies not in reactivity, but in stereocontrol —specifically, preventing the uncatalyzed racemic pathway while enforcing a tight chiral environment.

Mechanistic Grounding & Catalyst Selection Strategy

The selection of a catalyst is governed by the Hard-Soft Acid-Base (HSAB) principle and the requirement for Dual Activation .

The Bifunctional Necessity

For asymmetric induction, the catalyst must simultaneously:

-

Activate the Electrophile (LUMO lowering): Hydrogen-bond donation to the nitro or carbonyl group of the acceptor.

-

Control the Nucleophile (HOMO raising): Deprotonate the barbituric acid to generate a contact ion pair.

Why Thiosquaramides? While thioureas are classic H-bond donors, thiosquaramides have emerged as superior for barbituric acid derivatives.

-

Acidity: Thiosquaramides are more acidic than thioureas, providing stronger H-bonding to the electrophile.

-

Geometry: The wider N-H spacing (

) in thiosquaramides often accommodates the transition state of bulky nucleophiles better than the narrower thioureas. -

Solubility: Thiosquaramides exhibit better solubility in non-polar solvents (toluene, DCM), which are essential for suppressing the racemic background reaction caused by polar solvents.

Catalyst Decision Matrix

| Requirement | Recommended Catalyst Class | Mechanism | Typical Yield | Typical ee% |

| High Enantioselectivity | Chiral Bifunctional Thiosquaramides | H-Bonding + General Base | 85-99% | 90-99% |

| Sterically Hindered Electrophiles | Cinchona Alkaloid Derivatives | Ion-pairing (Quinuclidine) | 70-90% | 80-95% |

| Racemic / Library Gen. | Secondary Amines ( | General Base / Enamine | >95% | 0% |

| Green / Scale-Up | Aqueous Amine Media | Hydrophobic Effect | >90% | 0% |

Visualization: Mechanistic Pathways

The following diagram illustrates the bifunctional activation mode (Path A) versus the aqueous green pathway (Path B).

Figure 1: Mechanistic divergence between bifunctional organocatalysis (green) and aqueous base catalysis (red).

Experimental Protocols

Protocol A: Enantioselective Addition to Nitroolefins

Target: Synthesis of chiral 5-substituted barbiturates. Reference Standard: Based on thiosquaramide catalysis (e.g., Catalyst E from J. Am. Chem. Soc.[1] methodology [1]).

Reagents:

-

1,3-Diphenylbarbituric acid (1.0 equiv)

- -Nitrostyrene derivative (1.1 equiv)

-

Catalyst: Chiral bifunctional thiosquaramide (e.g., derived from cyclohexane-1,2-diamine) (5 mol%)

-

Solvent: Toluene (Anhydrous) or DCM. Note: Toluene often yields higher ee due to tighter ion pairing.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar. Allow to cool under Argon.

-

Charging: Add 1,3-diphenylbarbituric acid (0.20 mmol, 56 mg) and the thiosquaramide catalyst (0.01 mmol, 5 mol%) to the vial.

-

Solvation: Add anhydrous Toluene (2.0 mL). Stir at Room Temperature (25°C) for 5 minutes to ensure catalyst solubilization/interaction.

-

Initiation: Add the nitroolefin (0.22 mmol) in one portion.

-

Monitoring: Stir the reaction mixture at 25°C. Monitor by TLC (typically 30% EtOAc/Hexane).

-

Checkpoint: Conversion should be >95% within 1-4 hours. The spot for barbituric acid (

) should disappear.

-

-

Workup:

-

Directly load the reaction mixture onto a silica gel column.

-

Elute with Hexane/EtOAc (gradient 80:20 to 60:40).

-

Note: Acidic workup is generally not required and may racemize the product if prolonged.

-

-

Analysis:

-

Determine yield by mass.

-

Determine ee% by HPLC using a chiral stationary phase (e.g., Chiralpak AD-H or OD-H, Hexane/iPrOH mixtures).

-

Protocol B: Green High-Throughput Synthesis (Racemic)

Target: Rapid generation of library compounds or reference standards. Reference Standard: Aqueous Diethylamine method [2].[2][3][4][5]

Reagents:

-

1,3-Diphenylbarbituric acid (1.0 equiv)

-

Electrophile (Nitroolefin/Chalcone) (1.0 equiv)

-

Catalyst: Diethylamine (

) (1.0 equiv) -

Solvent: Deionized Water.

Step-by-Step Procedure:

-

Charging: In a 20 mL vial, suspend 1,3-diphenylbarbituric acid (1.5 mmol) and the electrophile (1.5 mmol) in water (1.5 mL).

-

Activation: Add diethylamine (1.5 mmol) dropwise.

-

Observation: The reaction mixture may initially be heterogeneous. As the amine forms the salt/enolate, the mixture often homogenizes or changes color.

-

-

Reaction: Stir vigorously at Room Temperature for 30-60 minutes.

-

Workup:

-

The product often precipitates out of the aqueous solution.

-

Filter the solid precipitate.

-

Wash with cold water (

) and cold ethanol (

-

-

Purification: Recrystallization from Ethanol/Water if necessary.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Enantioselectivity (<80% ee) | Background reaction | Switch solvent to Toluene or |

| Low Yield | Poor solubility of catalyst | Switch from Toluene to DCM or THF (note: THF may lower ee). |

| Product Racemization | Retro-Michael reaction | Avoid high temperatures during workup. Store product in solid state, not solution. |

| Sticky/Oily Product | Solvent trapping | Triturate with cold diethyl ether or pentane to induce crystallization. |

References

-

Development of Chiral, Bifunctional Thiosquaramides: Enantioselective Michael Additions of Barbituric Acids to Nitroalkenes. Source: National Science Foundation (NSF) / Vertex AI Search URL:[Link] Context: Establishes thiosquaramides as the premier catalyst class for this transformation, detailing the X-ray structure and mechanistic advantages over ureas.

-

A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium. Source: Molecules (MDPI) / NIH URL:[Link] Context: Provides the protocol for the aqueous/green synthesis pathway using diethylamine.

-

Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. Source: MDPI (Molecules) URL:[Link] Context: A comprehensive review covering various organocatalytic approaches, including phosphine and palladium catalysis for related annulations.

-

Recyclable organocatalysis: highly enantioselective Michael addition of 1,3-diaryl-1,3-propanedione to nitroolefins. Source: Chemical Communications / NIH URL:[Link] Context: Discusses the recyclability of organocatalysts in similar Michael addition systems.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. (PDF) A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium [academia.edu]

- 4. A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]

Application Note: Advanced Synthesis of Fused Chromeno-Pyrimidines Using 1,3-Diphenylbarbituric Acid

Topic: Using 1,3-diphenylbarbituric acid in the synthesis of fused chromeno-pyrimidines Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary

This technical guide details the application of 1,3-diphenylbarbituric acid as a core building block in the synthesis of fused chromeno-pyrimidine scaffolds. These heterocyclic systems—specifically chromeno[2,3-d]pyrimidines and chromeno[4,3-d]pyrimidines —are privileged structures in drug discovery, exhibiting potent anticancer, antioxidant, and antimicrobial profiles.